molecular formula C12H16ClNO2 B1442399 Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate CAS No. 1297549-27-9

Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate

Cat. No. B1442399
M. Wt: 241.71 g/mol
InChI Key: KBCSMEDKJYODEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate, commonly referred to as EACMP, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of about 132-134°C and a boiling point of about 250°C. EACMP is a chiral compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of various intermediates, such as amines, amides, and esters.

Scientific Research Applications

EACMP is widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used in the production of various intermediates, such as amines, amides, and esters. In addition, EACMP is used in the synthesis of novel compounds, such as peptides and polymers, and in the development of new catalysts. It is also used in the synthesis of organic compounds, such as polyols and polyamines.

Mechanism Of Action

EACMP is believed to act as a chiral catalyst in the synthesis of various compounds. It is thought to catalyze the formation of the desired product by forming an intermediate complex with the reactants. The intermediate complex then undergoes a series of steps, involving proton transfer, electron transfer, and other processes, to produce the desired product.

Biochemical And Physiological Effects

EACMP is not known to have any direct biochemical or physiological effects. However, it is used as a chiral catalyst in the synthesis of various compounds, which may have various biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

EACMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a relatively stable compound, with a melting point of about 132-134°C and a boiling point of about 250°C. It is also a chiral compound, which is advantageous for the synthesis of various compounds.
However, there are some limitations to the use of EACMP in laboratory experiments. It is a relatively toxic compound, and it is flammable. In addition, it is not very soluble in water, and it is not very stable in the presence of light or air.

Future Directions

The use of EACMP in the synthesis of various compounds has potential applications in the pharmaceutical, agrochemical, and other industries. In addition, EACMP could be used in the development of new catalysts and in the synthesis of novel compounds, such as peptides and polymers. Furthermore, EACMP could be used in the synthesis of organic compounds, such as polyols and polyamines. Finally, EACMP could be used in the synthesis of chiral compounds, which could be used in the development of new drugs and other compounds.

properties

IUPAC Name

ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-16-12(15)8(2)6-9-4-5-10(13)11(14)7-9/h4-5,7-8H,3,6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCSMEDKJYODEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Reactant of Route 2
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Reactant of Route 3
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Reactant of Route 4
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Reactant of Route 5
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
Reactant of Route 6
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate

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